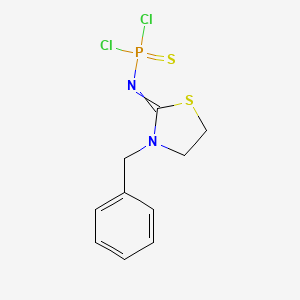
1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl- is an organic compound with a complex structure that includes both phenyl and hydroxypropoxy groups
Vorbereitungsmethoden
The synthesis of 1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl- typically involves the reaction of 1,3-diphenyl-1-propanone with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the hydroxypropoxy group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxypropoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropoxy group can form hydrogen bonds with active sites, while the phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl- include:
1-Propanone, 2-[1-(3-hydroxypropoxy)cyclohexyl]-1-phenyl-: Similar structure but with a cyclohexyl group instead of a phenyl group.
3-[4-(3-Hydroxypropoxy)-3,5-dimethylphenyl]-1-(3,5,5-trimethyl-4,5,6,7-tetrahydro-2-benzothiophen-1-yl)-1-propanone: Contains additional methyl and benzothiophen groups
Eigenschaften
CAS-Nummer |
652146-06-0 |
|---|---|
Molekularformel |
C18H20O3 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
3-(3-hydroxypropoxy)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C18H20O3/c19-12-7-13-21-18(16-10-5-2-6-11-16)14-17(20)15-8-3-1-4-9-15/h1-6,8-11,18-19H,7,12-14H2 |
InChI-Schlüssel |
OFSJTFIGQHMPAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


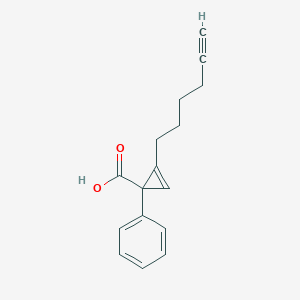
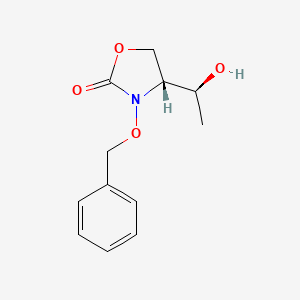
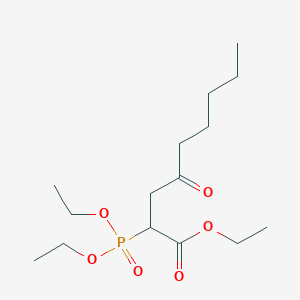
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12527109.png)
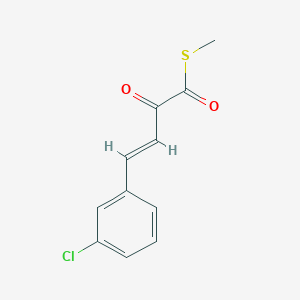
![Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)-](/img/structure/B12527114.png)
propanedinitrile](/img/structure/B12527122.png)
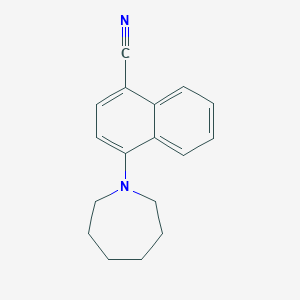
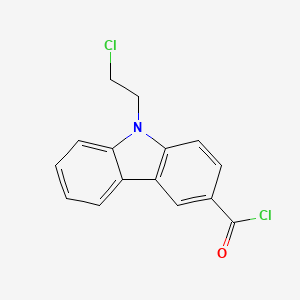
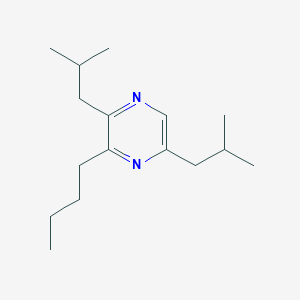
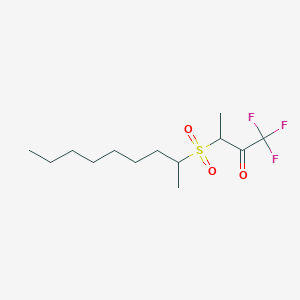
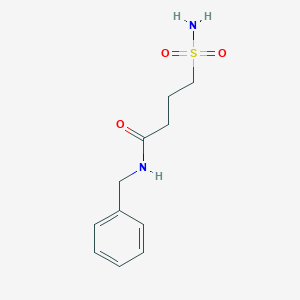
![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)
